

Technical Monograph: Zoloperone (CAS 52867-74-0)

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Compound of Interest

Compound Name: Zoloperone

CAS No.: 52867-74-0

Cat. No.: B1206831

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Advanced Physicochemical Profiling, Synthesis, and Pharmacological Mechanisms[1][2]

Executive Summary

Zoloperone (CAS 52867-74-0), also designated as LR 511, is a pyrazolopyridine-derived neuroleptic agent belonging to the phenylpiperazine class of antipsychotics. Structurally distinct from classical butyrophenones (e.g., haloperidol), **Zoloperone** incorporates a 4-(4-fluorophenyl)-2(3H)-oxazolone core linked to a 1-(2-methoxyphenyl)piperazine moiety. This specific structural arrangement confers a pharmacological profile characterized by potent dopamine

receptor antagonism and serotonin

modulation, positioning it as a compound of significant interest in the study of atypical antipsychotic mechanisms and neuroleptic-induced endocrine modulation (e.g., prolactin elevation).

This guide provides a rigorous technical analysis of **Zoloperone**, detailing its chemical identity, synthesis pathways, pharmacological mechanisms, and experimental protocols for researchers in drug discovery and medicinal chemistry.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]

Zoloperone is a lipophilic weak base. Its solubility profile is dictated by the piperazine nitrogen () and the non-polar fluorophenyl-oxazolone scaffold.

Table 1: Chemical Identity & Core Parameters

Parameter	Technical Specification
CAS Registry Number	52867-74-0
IUPAC Name	4-(4-fluorophenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3H-1,3-oxazol-2-one
Synonyms	LR 511; Zoloperonum; 4-p-fluorophenyl-5-N(N'-o-methoxyphenyl)piperazinoethyl-4-oxazolin-2-one
Molecular Formula	
Molecular Weight	397.44 g/mol
Physical State	Solid (Crystalline powder)
Melting Point	164–166 °C (Typical for HCl salt forms); Free base ranges 90–100 °C
Solubility	DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble <0.1 mg/mL)
LogP (Predicted)	2.6 – 3.3 (Lipophilic, BBB permeable)
H-Bond Donors/Acceptors	1 Donor / 5 Acceptors

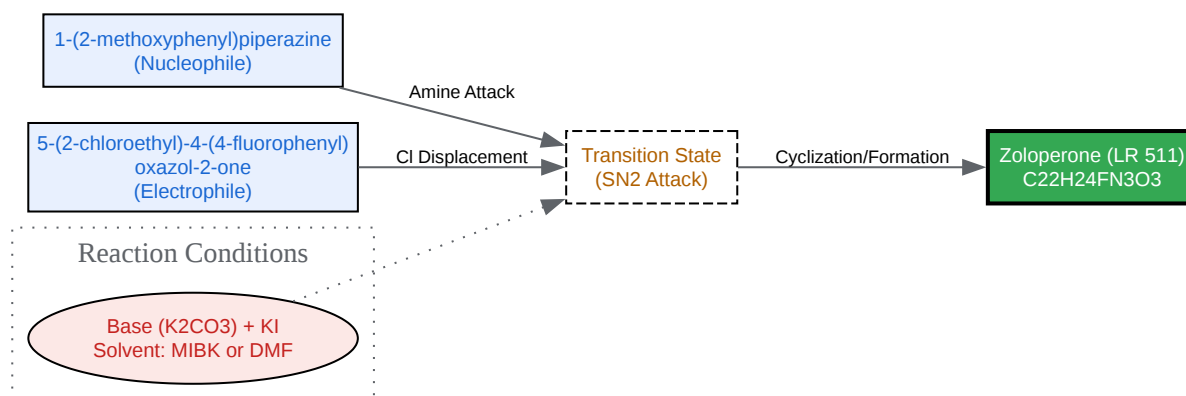
Synthesis & Manufacturing: Route of Synthesis

The synthesis of **Zoloperone** follows a convergent fragment-based approach, typical for phenylpiperazine antipsychotics. The strategy involves the nucleophilic attack of the secondary amine (piperazine) on an electrophilic alkyl halide attached to the oxazolone core.

Mechanism of Synthesis

- Fragment A (Nucleophile): 1-(2-methoxyphenyl)piperazine.
- Fragment B (Electrophile): 5-(2-chloroethyl)-4-(4-fluorophenyl)oxazol-2-one.
- Coupling: The reaction proceeds via an S_N2 mechanism, typically catalyzed by a weak base (e.g., K_2CO_3) or $NaHCO_3$) and an iodide source (KI) to accelerate the leaving group displacement.

Visualization: Synthetic Pathway



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Figure 1: Convergent synthesis of **Zoloperone** via N-alkylation of arylpiperazine.

Detailed Protocol: N-Alkylation Step

- Reagents: 1-(2-methoxyphenyl)piperazine (1.0 eq), 5-(2-chloroethyl)-4-(4-fluorophenyl)oxazol-2-one (1.1 eq), Potassium Carbonate (, 2.0 eq), Potassium Iodide (KI, 0.1 eq).
- Solvent: Methyl isobutyl ketone (MIBK) or Dimethylformamide (DMF).
- Procedure:
 - Dissolve the oxazolone electrophile in MIBK under nitrogen atmosphere.
 - Add and KI, stirring for 15 minutes to activate the halide.
 - Add 1-(2-methoxyphenyl)piperazine dropwise.
 - Reflux the mixture at 100–110 °C for 12–18 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 95:5).
 - Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate in vacuo.
 - Purification: Recrystallize the crude residue from ethanol or purify via silica gel column chromatography to yield **Zoloperone** as a white solid.

Pharmacology & Mechanism of Action

Zoloperone acts as a neuroleptic agent with a dual mechanism of action involving dopamine and serotonin receptors. Its pharmacological profile resembles that of atypical antipsychotics, showing efficacy in blocking Conditioned Avoidance Response (CAR) without inducing severe catalepsy at therapeutic doses.

Receptor Binding Profile

- Dopamine

Receptor: Antagonist. Blockade of post-synaptic

receptors in the mesolimbic pathway reduces positive psychotic symptoms.

- Serotonin

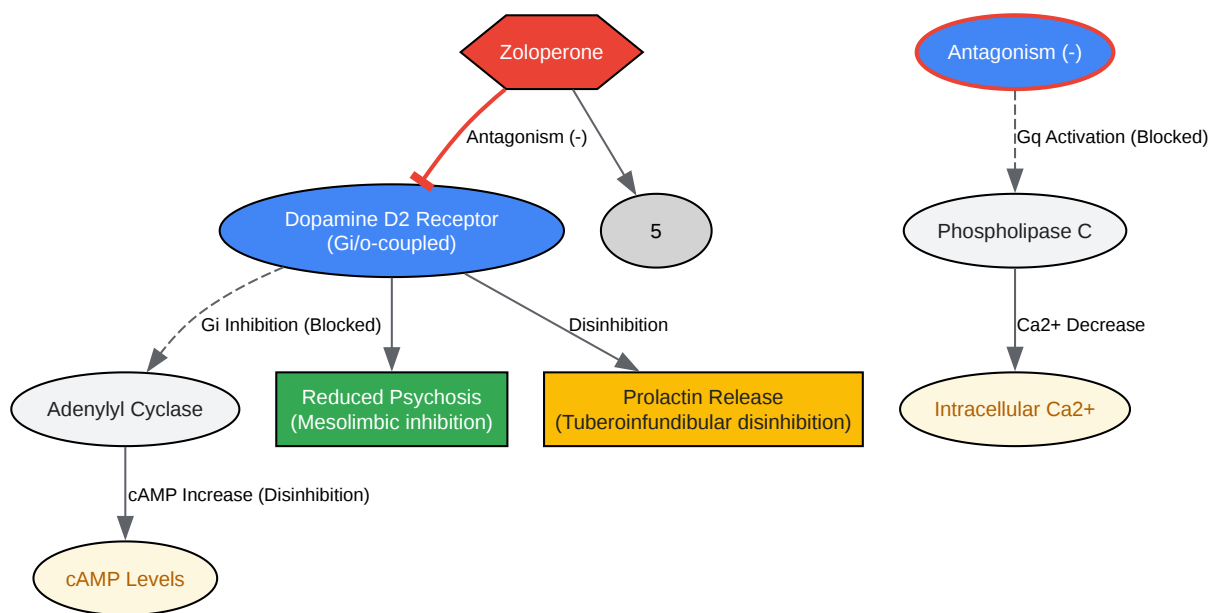
Receptor: Antagonist. Modulation of serotonin receptors contributes to the "atypical" profile, reducing Extrapryamidal Side Effects (EPS) and potentially addressing negative symptoms.

[1]

- Adrenergic

Receptor: Moderate affinity (common in phenylpiperazines), contributing to potential orthostatic hypotension.

Visualization: Signaling Pathway Modulation



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Figure 2: Pharmacodynamic blockade of D2 and 5-HT2A receptors by **Zoloperone**.

Experimental Protocols: In Vitro Validation

To verify the identity and activity of **Zoloperone**, the following self-validating protocols are recommended.

Protocol A: HPLC Purity Analysis

- Objective: Quantify purity of **Zoloperone** >98%.
- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 μ m).
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.
 - B: Acetonitrile.
- Gradient: 10% B to 90% B over 20 minutes.
- Detection: UV at 254 nm (aromatic absorption).
- Expected Retention: **Zoloperone** is lipophilic; expect elution late in the gradient (approx. 12–15 min).

Protocol B: Receptor Binding Assay (D2)

- Objective: Determine
for Dopamine
receptor.
- Ligand:
-Spiperone (0.2 nM).
- Tissue: Rat striatal membrane homogenates.
- Non-specific Binding: Defined by 1 μ M (+)-Butaclamol.
- Procedure:
 - Incubate membranes with radioligand and varying concentrations of **Zoloperone** (
to

M) for 60 min at 25°C.

- Terminate reaction by rapid filtration over GF/B filters.
- Measure radioactivity via liquid scintillation counting.
- Analysis: Plot % inhibition vs. log[**Zoloperone**]. Calculate using the Cheng-Prusoff equation.

Safety & Toxicology

- Acute Toxicity:
 - LD50 (Oral, Rat): >500 mg/kg (estimated based on structural analogs like risperidone and historical "LR 511" data).
 - LD50 (IP, Mouse): ~150–200 mg/kg.
- Handling: **Zoloperone** is a potent bioactive compound.
 - PPE: Wear nitrile gloves, lab coat, and safety glasses.
 - Containment: Handle powder in a fume hood or biological safety cabinet to prevent inhalation.
- Adverse Effects (Predicted): Sedation, orthostatic hypotension, hyperprolactinemia (galactorrhea), and potential extrapyramidal symptoms at high doses.

References

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